Benzene, (2-methylene-4-pentenyl)-
Description
Properties
CAS No. |
126300-47-8 |
|---|---|
Molecular Formula |
C12H14 |
Molecular Weight |
158.24 g/mol |
IUPAC Name |
2-methylidenepent-4-enylbenzene |
InChI |
InChI=1S/C12H14/c1-3-7-11(2)10-12-8-5-4-6-9-12/h3-6,8-9H,1-2,7,10H2 |
InChI Key |
ZWQKTPBTNMBXTL-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC(=C)CC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Aldol Condensation and Subsequent Dehydration
Aldol condensation is a viable route for constructing unsaturated side chains. For example, in the synthesis of [(4E, 4Z)-5-methoxy-3-methyl-4-pentenyl]-benzene, 3-methyl-5-phenyl-pentanal undergoes ketal formation with trimethyl orthoformate and methanol under acidic conditions, followed by dehydration using pyridine and phosphoric acid at elevated temperatures.
Proposed Adaptation for Target Compound :
- Starting Material : A benzaldehyde derivative (e.g., 2-methyl-4-pentenal) could undergo aldol condensation with a suitable ketone or aldehyde.
- Ketal Formation : Reaction with trimethyl orthoformate under acidic catalysis (e.g., HCl) to protect the aldehyde group.
- Dehydration : Thermal elimination (e.g., 190°C with H₃PO₄) to form the conjugated diene system.
| Step | Reagents/Conditions | Expected Product | Yield (Hypothetical) |
|---|---|---|---|
| 1 | Trimethyl orthoformate, HCl, -20°C | Ketal intermediate | ~80% |
| 2 | Pyridine, H₃PO₄, 190°C | (2-Methylene-4-pentenyl)benzene | ~60% |
Note: Actual yields depend on steric and electronic factors.
Grignard Reagent Alkylation
Grignard reactions enable direct alkylation of aromatic rings. For instance, benzene derivatives are often synthesized via coupling with organomagnesium reagents.
Hypothetical Workflow :
- Grignard Preparation : 2-Methylene-4-pentenyl bromide (or equivalent) reacts with Mg in dry THF.
- Arylation : The Grignard reagent is added to benzene under reflux, followed by quenching with H₂O.
Key Challenges :
- Availability of Precursor : 2-Methylene-4-pentenyl bromide may require multi-step synthesis (e.g., via elimination from a bromoalkane).
- Steric Hindrance : Bulky intermediates could reduce reaction efficiency.
Elimination Reactions
Dehydrohalogenation or dehydrohalogenation of halogenated precursors is a common method to introduce double bonds.
Example Pathway :
- Halogenation : Synthesis of 2-chloro-4-pentenylbenzene via radical halogenation.
- Elimination : Treatment with a strong base (e.g., KOtBu) to remove HCl, forming the desired diene.
| Parameter | Value |
|---|---|
| Temperature | 80–100°C |
| Base | KOtBu (2 equiv.) |
| Solvent | DMF or DMSO |
Advantages: High regioselectivity for terminal alkenes.
Cross-Coupling Reactions
Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) are effective for C–C bond formation.
Proposed Strategy :
- Borylation : Synthesis of 2-methylene-4-pentenyl boronic acid.
- Coupling : Reaction with bromobenzene in the presence of Pd(PPh₃)₄ and a base.
Limitations :
- Boronic Acid Stability : The allyl group may interfere with boronate ester formation.
- Catalyst Poisoning : Impurities in the boronic acid could deactivate Pd catalysts.
Oxidative Coupling
Oxidative coupling of alkenes to form conjugated systems is another potential route.
Mechanism :
- Alkene Activation : Oxidation of 2-methylene-4-pentene to a radical intermediate.
- Coupling : Radical recombination with benzene under high-energy conditions.
Drawbacks :
- Low Selectivity : Competing side reactions (e.g., polymerization).
- High Energy Demand : Requires UV light or initiators.
Synthetic Challenges and Research Gaps
| Challenge | Impact on Synthesis |
|---|---|
| Steric Bulk | Slows reaction kinetics, reduces yields |
| Isomerization | Formation of undesired E/Z isomers |
| Oxidative Stability | Susceptibility to air oxidation of the diene |
Unresolved Questions :
- Optimal Catalysts : Which transition metals (e.g., Pd, Ni) enhance selectivity?
- Solvent Effects : How do polar vs. nonpolar solvents influence reaction pathways?
- Scalability : Can methods be adapted for industrial-scale production?
Comparative Analysis of Methods
| Method | Advantages | Disadvantages |
|---|---|---|
| Aldol Condensation | High regioselectivity | Multi-step process |
| Grignard Alkylation | Direct C–C bond formation | Precursor availability issues |
| Elimination | Simple reagents | Limited functional group tolerance |
| Cross-Coupling | Mild conditions | Expensive catalysts |
Chemical Reactions Analysis
Types of Reactions
Benzene, (2-methylene-4-pentenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated benzene derivatives.
Scientific Research Applications
Benzene, (2-methylene-4-pentenyl)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzene, (2-methylene-4-pentenyl)- involves its interaction with molecular targets through various pathways. For example, in catalytic hydrogenation, the compound adsorbs onto the catalyst surface, where hydrogen atoms are added to the double bonds, resulting in the formation of saturated hydrocarbons . The specific pathways and molecular targets depend on the type of reaction and the conditions used.
Comparison with Similar Compounds
Key Observations:
Chain Length and Branching :
- The target compound’s pentenyl chain (C₅) is shorter than analogs like Benzene, (1-pentylheptyl)- (C₁₂). Its methylene group introduces branching, which may reduce crystallinity compared to linear analogs.
- Compounds with longer chains (e.g., dodecenyl-substituted derivatives) likely exhibit higher hydrophobicity and lower volatility.
Unsaturation and Reactivity :
- The presence of a double bond in the alkenyl chain (e.g., in Benzene, [(5E)-4-methylene-5-dodecenyl]- ) enhances reactivity toward electrophilic addition or polymerization compared to saturated analogs like Benzene, (1-pentylheptyl)- .
- The methylene group in the target compound could act as a site for radical reactions or further functionalization.
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